REACTION_CXSMILES
|
[CH:1]([S:4][C:5]1[CH:10]=[C:9]([S:11][CH:12](C)C)[C:8]([S:15][CH:16](C)C)=[CH:7][C:6]=1[S:19][CH:20](C)C)(C)C.[Na].CI>N1C=CC=CC=1>[CH3:20][S:19][C:6]1[CH:7]=[C:8]([S:15][CH3:16])[C:9]([S:11][CH3:12])=[CH:10][C:5]=1[S:4][CH3:1] |^1:22|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)SC1=C(C=C(C(=C1)SC(C)C)SC(C)C)SC(C)C
|
Name
|
Na
|
Quantity
|
8.29 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3-neck 1 liter flask equipped with a thermometer, magnetic stirring bar, and gas inlet and outlet tubes
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated rapidly to 105°-110° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Type
|
CUSTOM
|
Details
|
quenched with 350 ml of saturated aqueous NaCl
|
Type
|
ADDITION
|
Details
|
Water was then added
|
Type
|
CUSTOM
|
Details
|
to form a dilute suspension which
|
Type
|
FILTRATION
|
Details
|
was filtered under suction
|
Type
|
WASH
|
Details
|
washed copiously with water
|
Type
|
CUSTOM
|
Details
|
to yield a yellow, crystalline solid
|
Type
|
WASH
|
Details
|
The solid was washed with 150 ml of -10° C. methanol
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=C(C=C(C(=C1)SC)SC)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |